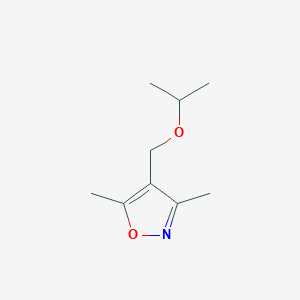

4-(Isopropoxymethyl)-3,5-dimethylisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

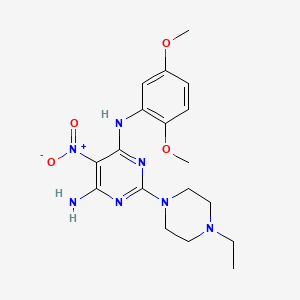

4-(Isopropoxymethyl)-3,5-dimethylisoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isoxazole and has been found to exhibit unique properties that make it suitable for use in research.

Scientific Research Applications

Heterogeneous Azo Reagent for Esterification

5,5'-Dimethyl-3,3'-azoisoxazole has been used as a new efficient heterogeneous azo reagent for the selective esterification of primary and secondary benzylic alcohols and phenols with aliphatic and aromatic carboxylic acids via Mitsunobu protocols. This method is highly selective and allows for the simple isolation and recycling of the isoxazole hydrazine byproduct (Iranpoor, Firouzabadi, & Khalili, 2010).

Synthetic Chemistry and Molecular Dynamics

The synthesis, spectroscopic characterization, and evaluation of antioxidant and α-glucosidase inhibitory activities of Schiff bases containing 1,2,4-triazole and pyrazole rings have been reported. These compounds displayed significant inhibitory potentials and potent antioxidant activity, indicating their potential in medicinal chemistry and as antioxidant agents (Pillai et al., 2019).

Photoisomerization Studies

The photochemistry of 3,5-dimethylisoxazole has been studied using low-temperature matrix isolation and infrared spectroscopy. This research captured and characterized the elusive carbonyl nitrile ylide as an intermediate in isoxazole-oxazole photoisomerization, contributing to our understanding of photochemical processes (Nunes, Reva, & Fausto, 2013).

Development of Anti-Osteoporotic Agents

A study on the conversion of isoflavones into novel 4,5-diphenylisoxazole derivatives for evaluating in vitro osteogenic differentiation and quantification of mineralization has been conducted. This research aimed at finding new candidates for anti-osteoporotic therapies, showing the potential of aminoalkoxy substituted 4,5-diphenylisoxazole derivatives in promoting osteoblast activity (Yeh‐long Chen et al., 2013).

Corrosion Inhibitors for Mild Steel

Experimental and quantum chemical studies on 3,5-disubstituted-4-amino-1,2,4-triazoles as corrosion inhibitors on mild steel in acidic medium have been performed. This research provides insights into the development of effective corrosion inhibitors, demonstrating the potential of these compounds in industrial applications (Elbelghiti et al., 2016).

Properties

IUPAC Name |

3,5-dimethyl-4-(propan-2-yloxymethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-6(2)11-5-9-7(3)10-12-8(9)4/h6H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDCJHZBHMUVRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl]ethanone](/img/structure/B2863400.png)

![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863402.png)

![4-butoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2863406.png)

![2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B2863407.png)

![[(1R,2R,3S,6S,8R)-2-(Benzoyloxymethyl)-8-methyl-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-1-yl] sulfite](/img/structure/B2863410.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

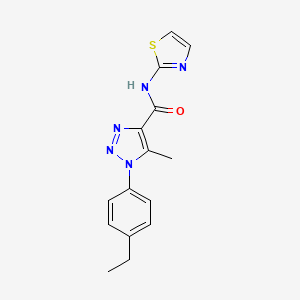

![4-([(1-Ethyl-1H-pyrazol-5-yl)methyl]aminomethyl)benzoic acid hydrochloride](/img/structure/B2863417.png)